molecular formula C14H15N3O B2447658 8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255778-83-6

8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No. B2447658
CAS RN: 1255778-83-6
M. Wt: 241.294
InChI Key: ANAMIYGBJIOGTB-UHFFFAOYSA-N
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Description

8,9-Dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one, also known as DMTQ, is an organic compound belonging to the quinoline family of compounds. It was first synthesized in the early 1980s and has since been studied for its potential therapeutic applications. DMTQ is of particular interest due to its unique structure, which is composed of two fused five-membered rings, a quinoline-diazepine heterocycle and a five-membered aromatic ring. This structure confers a variety of chemical and biological properties, making it a potentially useful compound for a variety of scientific and therapeutic applications.

Scientific Research Applications

properties

IUPAC Name

8,9-dimethyl-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-8-3-4-10-12(9(8)2)17-7-11-13(10)15-5-6-16-14(11)18/h3-4,7,15H,5-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMIYGBJIOGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C3C(=C2C=C1)NCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one

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